molecular formula C22H27N5O B6051153 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine

1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine

Cat. No. B6051153
M. Wt: 377.5 g/mol
InChI Key: XSXOEAQKRJLUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as BTA-IPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-IPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 392.51 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects
1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine inhibits the proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in lab experiments is its high purity and stability. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is its relatively high cost compared to other compounds that may have similar properties.

Future Directions

There are several potential future directions for research on 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine could be studied for its potential applications in material science and environmental science.
In conclusion, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While there are still many unanswered questions regarding the mechanism of action of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, its biochemical and physiological effects have been well documented. Further research is needed to fully understand the potential of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine and its derivatives in various fields.

Synthesis Methods

The synthesis of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves the reaction of 4-isopropylbenzylamine with 1-(2H-1,2,3-benzotriazol-2-yl)acetyl chloride in the presence of a suitable base. The resulting product is then purified using recrystallization techniques to obtain pure 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.

Scientific Research Applications

1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(benzotriazol-2-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16(2)17-9-11-18(12-10-17)23-19-6-5-13-26(14-19)22(28)15-27-24-20-7-3-4-8-21(20)25-27/h3-4,7-12,16,19,23H,5-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXOEAQKRJLUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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